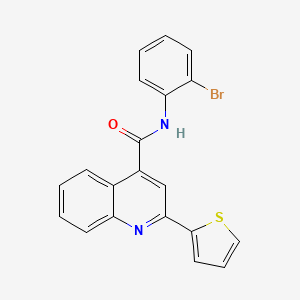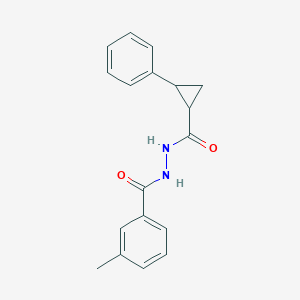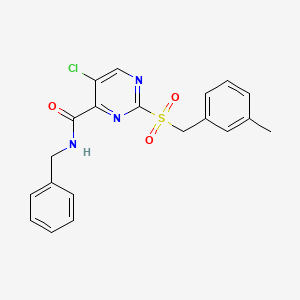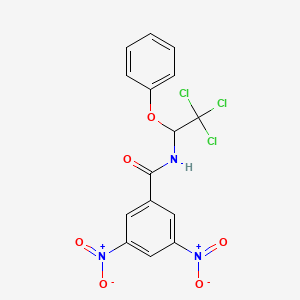![molecular formula C25H21ClN4O B11120222 [4-(3-Chlorophenyl)piperazino][2-(4-pyridyl)-4-quinolyl]methanone](/img/structure/B11120222.png)
[4-(3-Chlorophenyl)piperazino][2-(4-pyridyl)-4-quinolyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name reflects its substituents: the 3-chlorophenyl group on the piperazine ring and the 4-pyridyl group on the quinoline ring.
- CPMQ has attracted interest due to its potential biological activities and applications.
[4-(3-Chlorophenyl)piperazino][2-(4-pyridyl)-4-quinolyl]methanone: , is a chemical compound with a complex structure. It combines a piperazine ring, a quinoline ring, and a ketone functional group.
Preparation Methods
Synthetic Routes: There are several synthetic routes to prepare CPMQ.
Reaction Conditions: The reaction typically occurs under reflux conditions using appropriate solvents and reagents.
Industrial Production: While CPMQ is not produced on an industrial scale, it serves as a valuable intermediate in the synthesis of other compounds.
Chemical Reactions Analysis
Reactivity: CPMQ can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: CPMQ serves as a building block for designing novel compounds with potential pharmacological activities.
Biology and Medicine: Researchers explore CPMQ derivatives for their interactions with biological targets, such as receptors or enzymes.
Industry: Although not directly used in industry, its derivatives may find applications in drug discovery or materials science.
Mechanism of Action
- The exact mechanism of action for CPMQ remains an active area of research.
Molecular Targets: It may interact with specific receptors, enzymes, or cellular pathways.
Pathways Involved: Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: CPMQ’s unique structure, combining a piperazine and quinoline, sets it apart from other compounds.
Similar Compounds: Some related compounds include quinolones, piperazines, and ketones, but none precisely match CPMQ’s structure.
Properties
Molecular Formula |
C25H21ClN4O |
|---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(2-pyridin-4-ylquinolin-4-yl)methanone |
InChI |
InChI=1S/C25H21ClN4O/c26-19-4-3-5-20(16-19)29-12-14-30(15-13-29)25(31)22-17-24(18-8-10-27-11-9-18)28-23-7-2-1-6-21(22)23/h1-11,16-17H,12-15H2 |
InChI Key |
VTHMFRWDCHJXSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=NC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(2-chlorophenyl)methyl]-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11120141.png)
![N-(4-bromo-3-fluorophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11120149.png)
![Methyl 4-(4-bromophenyl)-2-[(3-methylbutanoyl)amino]thiophene-3-carboxylate](/img/structure/B11120153.png)
![Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B11120159.png)
![N-(3-Hydroxypropyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide](/img/structure/B11120160.png)
![5-(3-butoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11120162.png)

![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-(2-methylpropyl)benzenesulfonamide](/img/structure/B11120166.png)
![N4-(3-chlorophenyl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11120169.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]pyridine-3-carboxamide](/img/structure/B11120171.png)
![2-[2-(4-Methoxyphenyl)ethyl]-7-methyl-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11120192.png)



